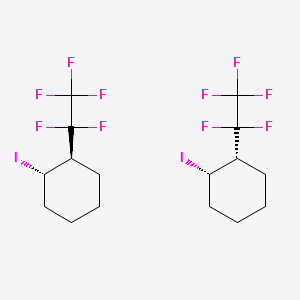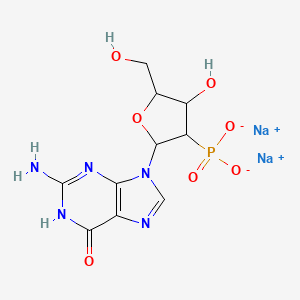
Sodium (2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate is a complex organic compound that features a purine base, a sugar moiety, and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate typically involves the following steps:
Purine Base Preparation: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Sugar Moiety Attachment: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.
Phosphonate Group Addition: The phosphonate group is introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the keto group in the purine base.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
DNA/RNA Interactions: The compound can interact with nucleic acids, affecting their function and stability.
Medicine
Antiviral Agents: Potential use as an antiviral agent due to its ability to interfere with viral replication.
Cancer Therapy: It may have applications in cancer therapy by targeting specific cellular pathways.
Industry
Biotechnology: Used in the development of biotechnological tools and assays.
Pharmaceuticals: As a precursor or active ingredient in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate involves its interaction with molecular targets such as enzymes or nucleic acids. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interfere with DNA/RNA synthesis by incorporating into the nucleic acid chains and causing termination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure due to the presence of a purine base and a phosphate group.
Nucleotides: General class of compounds with similar structural features.
Phosphonates: Compounds containing a phosphonate group.
Uniqueness
Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate is unique due to its specific combination of a purine base, a sugar moiety, and a phosphonate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
308134-31-8 |
|---|---|
Molekularformel |
C10H12N5Na2O7P |
Molekulargewicht |
391.19 g/mol |
IUPAC-Name |
disodium;2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-phosphonatooxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23(19,20)21)5(17)3(1-16)22-9;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
UCGDFPWOWHPHSU-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)P(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


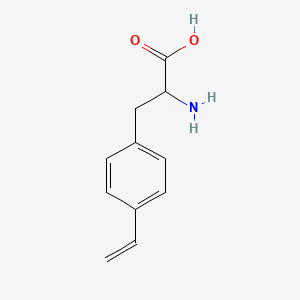
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
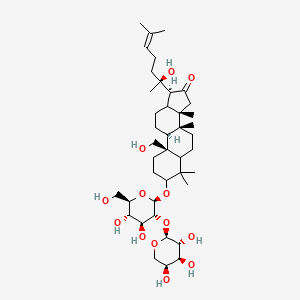
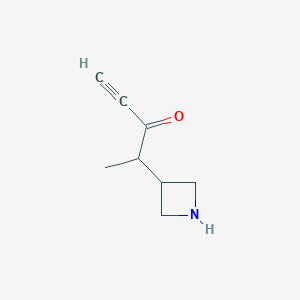
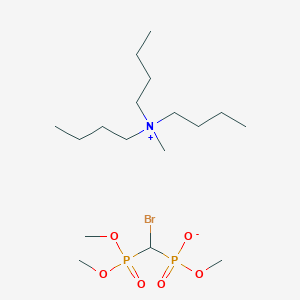
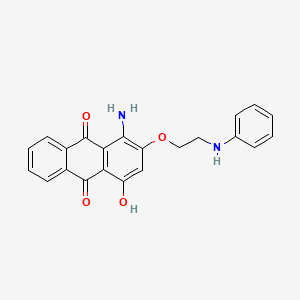

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
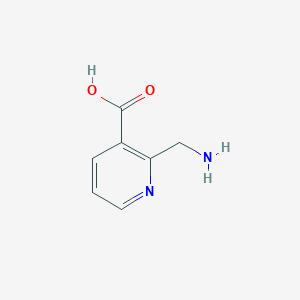
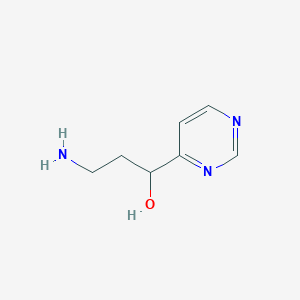
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
